molecular formula C14H11BN2O3 B8083888 B-[4-[[(4-cyanophenyl)amino]carbonyl]phenyl]boronic acid

B-[4-[[(4-cyanophenyl)amino]carbonyl]phenyl]boronic acid

Cat. No.: B8083888
M. Wt: 266.06 g/mol
InChI Key: LYNSIXPFFJSTHC-UHFFFAOYSA-N
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Description

B-[4-[[(4-cyanophenyl)amino]carbonyl]phenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanophenylcarbamoyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-[4-[[(4-cyanophenyl)amino]carbonyl]phenyl]boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis. The scalability of the Suzuki-Miyaura reaction allows for the efficient production of this compound on an industrial scale. The use of continuous flow reactors and advanced catalytic systems further enhances the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of B-[4-[[(4-cyanophenyl)amino]carbonyl]phenyl]boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . This mechanism is highly efficient and allows for the selective formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

B-[4-[[(4-cyanophenyl)amino]carbonyl]phenyl]boronic acid is unique due to the presence of both the boronic acid and cyanophenylcarbamoyl groups. This dual functionality enhances its reactivity and makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

[4-[(4-cyanophenyl)carbamoyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BN2O3/c16-9-10-1-7-13(8-2-10)17-14(18)11-3-5-12(6-4-11)15(19)20/h1-8,19-20H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNSIXPFFJSTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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